![molecular formula C10H17NO4 B3029346 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate CAS No. 62723-61-9](/img/structure/B3029346.png)

2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate

Vue d'ensemble

Description

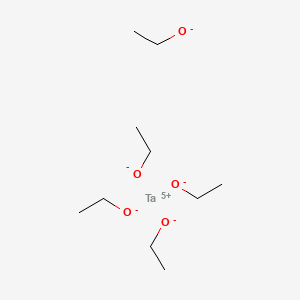

2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate is a quaternary ammonium compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is known for its unique properties and applications in various fields, including polymer chemistry and materials science. It appears as a white to light yellow powder or crystal and is soluble in water .

Mécanisme D'action

Target of Action

It’s known that this compound is used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate. For instance, pH has been shown to affect the state of carboxybetaine-containing diblock copolymers .

Analyse Biochimique

Biochemical Properties

2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate plays a significant role in biochemical reactions due to its zwitterionic nature, which allows it to interact with various biomolecules. It is commonly used as a cationic monomer in the synthesis of polymers such as ion exchange resins and polycationic polymers . The compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and activity of the biomolecules, making this compound a valuable tool in biochemical research .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s zwitterionic nature allows it to interact with cell membranes, potentially altering membrane permeability and affecting ion transport . Additionally, this compound can impact the expression of genes involved in cellular stress responses and metabolic pathways, leading to changes in cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity . These binding interactions can lead to conformational changes in the biomolecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under inert gas and should be stored at 0-10°C to prevent degradation . Over time, exposure to light, moisture, and heat can lead to the decomposition of the compound, affecting its efficacy in biochemical experiments . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and promote biocompatibility . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which toxicity increases .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes, leading to changes in cellular energy production and metabolic homeostasis . These interactions can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s zwitterionic nature allows it to cross cell membranes and accumulate in specific cellular compartments . This localization can affect the compound’s activity and function, influencing its efficacy in biochemical and biomedical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, and other organelles, where it can exert its effects on cellular function . This localization is critical for its role in modulating cellular processes and biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate typically involves the reaction of methacrylic anhydride with dimethylaminoethyl methacrylate, followed by the addition of acetic acid to form the corresponding quaternary ammonium salt . The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Commonly used solvents include water or organic solvents like methanol.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: To ensure consistent product quality.

Purification steps: Such as crystallization or recrystallization to achieve high purity levels.

Quality control: Analytical techniques like HPLC (High-Performance Liquid Chromatography) to ensure the product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form cationic polymers, which are useful in various applications.

Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Common Reagents and Conditions:

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Substitution reactions: Reagents like sodium hydroxide or other nucleophiles can be used under mild to moderate conditions.

Major Products Formed:

Cationic polymers: These polymers are formed through polymerization and have applications in water treatment, coatings, and adhesives.

Substituted derivatives: These are formed through substitution reactions and can be tailored for specific applications.

Applications De Recherche Scientifique

2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of cationic polymers and copolymers.

Biology: Employed in the development of biomaterials and drug delivery systems due to its biocompatibility.

Medicine: Investigated for its potential in creating antimicrobial surfaces and coatings.

Industry: Utilized in the production of ion-exchange resins, flocculants, and as a stabilizer in emulsions

Comparaison Avec Des Composés Similaires

- 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propanoate

- 2-(Methacryloyloxy)ethyl 2-(Trimethylammonio)ethyl Phosphate

- 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propane-1-sulfonate

Comparison:

- Unique Properties: 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate is unique due to its specific quaternary ammonium structure, which imparts high solubility in water and strong cationic properties.

- Applications: While similar compounds also form cationic polymers, this compound is particularly favored for applications requiring high biocompatibility and antimicrobial properties .

Propriétés

IUPAC Name |

2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-8(2)10(14)15-6-5-11(3,4)7-9(12)13/h1,5-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMZRFVLRULBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79702-43-5 | |

| Details | Compound: Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, inner salt, homopolymer | |

| Record name | Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, inner salt, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79702-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID701027270 | |

| Record name | 2-[Dimethyl(2-oxido-2-oxoethyl)ammonio]ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62723-61-9 | |

| Record name | 2-[Dimethyl(2-oxido-2-oxoethyl)ammonio]ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)